molecular formula TiN<br>NTi B1215195 Titanium nitride CAS No. 25583-20-4

Titanium nitride

Cat. No.: B1215195
CAS No.: 25583-20-4
M. Wt: 61.87 g/mol
InChI Key: NRTOMJZYCJJWKI-UHFFFAOYSA-N
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Description

Titanium Nitride (TiN) is an extremely hard ceramic material characterized by its exceptional mechanical properties, high melting point (~2950 °C), chemical stability, and metallic conductivity . Its combination of a golden appearance and high performance makes it a versatile compound for advanced research and development. This high-purity powder is intended for Research Use Only and is a key raw material and intermediate in numerous fields. In industrial and materials science research, TiN is a premier coating material applied via Physical Vapor Deposition (PVD) or Chemical Vapor Deposition (CVD) to dramatically enhance the surface properties of substrates . It significantly improves the lifetime and performance of cutting tools, drill bits, and milling cutters by providing exceptional wear resistance and edge retention . Its low coefficient of friction also makes it suitable for applications in high-temperature lubrication and on sliding surfaces . In electronics and energy research, TiN serves as a critical conductive barrier metal in microelectronics to prevent diffusion between silicon and metals . Its excellent electrical conductivity and electrochemical properties have also established it as a promising electrode material for supercapacitors and electrochemical sensing . Furthermore, TiN's ability to exhibit plasmonic behavior positions it as a cost-effective alternative to noble metals like gold for certain optical and plasmonic applications . The biomedical sector investigates TiN due to its high biocompatibility, corrosion resistance, and wear resistance . It is used as a non-toxic coating for medical implants, including orthopedic prostheses like hip replacements, and to improve the sharpness and durability of surgical tools such as scalpel blades and orthopedic bone-saw blades . Additional research applications include its use as a precursor for wear-resistant and decorative "gold-like" coatings on consumer goods , a component in special refractories and cermets , and a catalyst or catalyst support due to its unique surface chemistry .

Properties

IUPAC Name

azanylidynetitanium
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InChI

InChI=1S/N.Ti
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InChI Key

NRTOMJZYCJJWKI-UHFFFAOYSA-N
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Canonical SMILES

N#[Ti]
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Molecular Formula

TiN, NTi
Record name Titanium nitride
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DSSTOX Substance ID

DTXSID8067109
Record name Titanium nitride (TiN)
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Molecular Weight

61.874 g/mol
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Physical Description

Golden-yellow solid; [Merck Index] Yellow powder; [Alfa Aesar MSDS]
Record name Titanium nitride
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CAS No.

11116-16-8, 25583-20-4
Record name Titanium nitride
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Record name Titanium mononitride
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Record name Titanium nitride (TiN)
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Properties of Titanium Nitride

Physical Properties

This compound is a material with a distinct set of physical characteristics that define its performance in numerous applications. It typically appears as a brown powder in its bulk form, but as a thin film, it exhibits a characteristic golden-yellow color. wikipedia.org This appearance has led to its use in decorative coatings. TiN possesses a face-centered cubic crystal structure, similar to that of sodium chloride. nanofab.com.cn

PropertyValue
AppearanceBrown solid, golden coating wikipedia.org
Density5.22 g/cm³ nanofab.com.cn
Molar Mass61.874 g/mol wikipedia.org
Crystal StructureFace-centered cubic nanofab.com.cn
Electrical Resistivity~15 µΩ·cm (room temperature) nih.gov

Chemical Properties

This compound exhibits a high degree of chemical stability, which is a key factor in its use in harsh environments. It is largely inert and resistant to corrosion from many acids and alkalis at room temperature. nanofab.com.cn This chemical inertness is crucial for its application in biomedical implants, where it must resist degradation from bodily fluids. wikipedia.org

PropertyValue
Corrosion ResistanceHigh resistance to acids and alkalis nanofab.com.cn
BiocompatibilityBiocompatible and non-toxic wikipedia.org

Mechanical Properties

The mechanical properties of this compound are among its most notable attributes, particularly its extreme hardness. This makes it an ideal material for coatings on cutting tools and other components subjected to wear. The hardness of TiN coatings can be significantly influenced by the deposition parameters and the resulting microstructure.

PropertyValue
Hardness (Vickers)2000-2500 HV nanofab.com.cn
Modulus of ElasticityUp to 590 GPa nanofab.com.cn
Coefficient of FrictionLow researchgate.net

Thermal Properties

This compound is a refractory material, meaning it can withstand high temperatures. Its high melting point and good thermal conductivity are advantageous in applications such as high-speed cutting, where significant heat is generated.

PropertyValue
Melting Point2930 °C nanofab.com.cn
Thermal Conductivity~30 W/(m·K) nanofab.com.cn
Coefficient of Thermal Expansion9.35 × 10⁻⁶ °C⁻¹ (20°C-1000°C) nanofab.com.cn

Microstructural and Morphological Research on Titanium Nitride Systems

Investigations into Crystal Structure and Phase Evolution of Titanium Nitride

This compound (TiN) is well-known for its simple rock-salt crystal structure, belonging to the cubic crystal system. uspex-team.orgresearchgate.net However, the Ti-N system is complex, featuring several thermodynamically stable and metastable phases with varying stoichiometries. uspex-team.orgarxiv.org

First-principles evolutionary searches have identified, in addition to the common rock-salt TiN, new ground state phases at atmospheric pressure, including orthorhombic Ti3N2 and monoclinic Ti4N3 and Ti6N5. uspex-team.orgarxiv.orgrsc.org These sub-nitrides can be understood as versions of the rock-salt structure with ordered nitrogen vacancies. uspex-team.org For instance, in Ti3N2, one-third of the nitrogen sites are vacant. uspex-team.org

Another significant phase is titanium sub-nitride (Ti2N). The most stable form of Ti2N at ambient conditions is the tetragonal ε-Ti2N phase (space group P42/mnm), which has an anti-rutile structure. researchgate.netarxiv.orgresearchgate.netresearchgate.net Another tetragonal phase, δ′-Ti2N (space group I41/amd), is known to exist only at high temperatures. arxiv.orgresearchgate.netresearchgate.net The formation of Ti2N can occur during reactive magnetron sputtering of titanium in a nitrogen-deficient environment. researchgate.net Heat treatment of titanium in an ammonia (B1221849) flow can also produce a mixture of trigonal Ti2N and cubic TiN at 900°C, with TiN becoming dominant at higher temperatures. researchgate.net

The lattice parameters for these key phases are well-documented. For non-stoichiometric TiNx (where 0.605 < x < 0.999), the lattice parameter can be estimated by the formula: a_TiNx = 4.1925 + 0.0467x (Å). globalsino.com

Crystal Structure Data for Selected this compound Phases
CompoundCrystal SystemSpace GroupLattice Parameters (Å)
TiNCubic (Rock-salt)Fm-3ma ≈ 4.24
ε-Ti2NTetragonalP4₂/mnma = 4.94, c = 3.03 materialsproject.org
δ′-Ti2NTetragonalI4₁/amd-
Ti3N2OrthorhombicImmm-
Ti4N3MonoclinicC2/m-
Ti6N5MonoclinicC2/m-

Titanium oxynitrides (TiNOx) are intermediate compounds formed between this compound and titanium oxides. chemrxiv.org Their formation often involves the incorporation of oxygen into the TiN lattice. One common mechanism is the reaction of TiN with oxygen, where oxygen atoms can readily enter the TiN lattice structure, even at room temperature. chemrxiv.orgresearchgate.net This process is thermodynamically favorable, leading to the formation of an oxide or oxynitride layer on the surface of TiN. chemrxiv.org

The formation of TiNOx can be achieved through various techniques. For instance, pulsed laser deposition of TiN can result in TiNOx films due to reactions with residual oxygen in the deposition chamber. chemrxiv.org In this process, the nitride component in the film decreases while oxynitride and oxide components increase with higher substrate temperatures. chemrxiv.org The resulting films exhibit a mixture of Ti–N, Ti–O–N, and Ti–O chemical binding states. chemrxiv.org

Another method involves the controlled introduction of an oxygen-containing medium during the cooling stage of a nitriding process, following the general scheme: TiNx + O2 → TiNxOy. researchgate.net The intensity of this oxynitriding process is more efficient when the initial TiNx is near its lower homogeneity limit. researchgate.net

Theoretical studies based on first-principles calculations have analyzed the stability and structural properties of TiN1−xOx for different compositions. These studies show a transition in the preferred crystal structure from the NaCl-type to the α-TiO arrangement at an oxygen content of x = 0.55–0.6. semanticscholar.org For the NaCl-type structure, the cell volume tends to increase with higher oxygen content. semanticscholar.org

This compound and its related phases exhibit significant transformations and notable stability under extreme conditions of pressure and temperature. TiN itself is known for its high melting point, thermal stability, and good chemical stability. uspex-team.orgresearchgate.netazonano.com However, its stability can be influenced by its form; for example, TiN nanoparticles are generally less chemically stable than TiN films in aggressive environments. researchgate.net TiN thin films have demonstrated stability as diffusion barriers against copper up to an annealing temperature of 700°C. mdpi.com

Under high pressure, the Ti-N system reveals new stable phases. At 60 GPa, first-principles calculations predict the formation of a nitrogen-rich compound, TiN2, which has a CuAl2-type structure (space group I4/mcm) and is dynamically stable, suggesting it could be quenchable to atmospheric pressure. uspex-team.org This high-pressure phase is stable against decomposition into TiN and N2 at pressures above 26.6 GPa. uspex-team.org

The ε-Ti2N phase also undergoes a sequence of pressure-induced phase transformations. researchgate.netarxiv.org At approximately 20.8 GPa, it begins to transform into an orthorhombic Cmcm structure. researchgate.net More detailed theoretical studies predict the following transformation sequence at zero temperature:

ε-Ti2N (P4/mnm) → Au2Te-type (C2/m) at 77.5 GPa researchgate.netresearchgate.net

Au2Te-type (C2/m) → Al2Cu-type (I4/mcm) at 86.7 GPa researchgate.netresearchgate.net

The stability of TiN can also be affected by high-pressure oxygen environments. The oxidation of TiN typically forms the rutile phase of TiO2. However, under high oxygen partial pressure (e.g., O2-HIPing), the formation of rutile-TiO2 is suppressed, and the formation of anatase-TiO2 is accelerated at relatively low temperatures (520°C-550°C). azom.com

Phase Transformations of Ti-N Compounds Under Pressure
Initial PhaseTransformed PhaseTransition PressureNotes
ε-Ti2N (P4₂/mnm)Cmcm~20.8 GPa researchgate.net-
ε-Ti2N (P4₂/mnm)Au₂Te type (C2/m)77.5 GPa researchgate.netresearchgate.netPredicted by first-principles calculations
Au₂Te type (C2/m)Al₂Cu type (I4/mcm)86.7 GPa researchgate.netresearchgate.netPredicted by first-principles calculations
TiN + N₂TiN₂ (I4/mcm)> 26.6 GPa uspex-team.orgFormation of high-pressure TiN₂ phase

Nanoscale Morphologies and Architectures of this compound

This compound nanoparticles (NPs) have garnered significant interest due to their unique properties, which include extreme hardness, thermal stability, and optical properties comparable to gold. researchgate.netresearchgate.net These characteristics make them promising for a variety of applications. azonano.comresearchgate.net

A range of methods has been developed for the synthesis of TiN nanoparticles. These include both chemical and physical routes such as sol-gel, magnetron sputtering, ammonolysis, and thermal decomposition. researchgate.net For example, a thermal benzene (B151609) route has been used to synthesize black TiN nanoparticles. researchgate.net Characterization of NPs produced this way revealed a cubic phase crystal structure with a crystallite size of approximately 14 nm, as determined by the Debye-Scherrer method. researchgate.net Dynamic light scattering analysis of these same particles showed an average diameter of 154 nm. researchgate.net

Another approach is a ligand-assisted ammonolysis reaction of solid TiCl4 complexes, which can produce high surface area TiN-based materials, ranging from 37 to 230 m²/g. rsc.org Solid-state metathesis is another reported method for synthesizing TiN, ZrN, and HfN nanocrystals. researchgate.net Pulsed laser ablation of a TiN target in various aqueous and organic solutions has also been employed to produce TiN NPs with a spherical morphology. nih.gov

These synthesis methods provide control over the morphology and size distribution of the nanoparticles, which is crucial for their application. rsc.orgnih.gov

In addition to nanoparticles, one-dimensional (1D) nanostructures of this compound, such as nanowires and nanopillars, have been successfully synthesized. These morphologies offer unique properties for applications in areas like flexible energy storage. researchgate.netrsc.org

One successful synthesis route for single-crystalline TiN nanowires is a chloride-assisted carbon thermal reduction method. nih.gov This process uses active carbon, TiO2, and NaCl as precursors with cobalt nanoparticles acting as a catalyst. nih.gov The resulting nanowires exhibit a cubic structure with typical diameters ranging from 20 to 60 nm and lengths extending up to several microns. nih.gov

Another method involves a hydrothermal technique followed by annealing on a carbon fabric substrate. researchgate.net This approach has been used to generate TiN nanowires for use as anodes in lithium-ion batteries. researchgate.netrsc.org Transmission electron microscopy (TEM) of TiN nanowires produced by this method confirmed a nanowire structure with a diameter of about 160 nm. researchgate.net

The development of these 1D nanostructures opens up possibilities for creating flexible devices and high-performance energy storage systems. rsc.org

Fabrication and Microstructure of this compound Thin Films

This compound (TiN) thin films are synthesized using a variety of deposition techniques, primarily categorized as Physical Vapor Deposition (PVD) and Chemical Vapor Deposition (CVD). The choice of method and its specific parameters are critical as they directly dictate the film's microstructure and, consequently, its mechanical and physical properties.

Physical Vapor Deposition (PVD) methods involve the condensation of a vaporized form of titanium in a nitrogen environment onto a substrate. Common PVD techniques include:

Sputtering: In this process, a high-purity titanium target is bombarded with energetic ions (typically Argon) in a vacuum chamber. This dislodges titanium atoms, which then react with nitrogen gas present in the chamber to deposit as a TiN film on the substrate. DC magnetron sputtering is a widely used variant for its ability to achieve uniform, high-purity films.

Cathodic Arc Evaporation: This technique uses a high-current, low-voltage arc to evaporate the titanium cathode material. The resulting plasma of highly ionized titanium reacts with nitrogen to form a dense and hard TiN coating.

Chemical Vapor Deposition (CVD) involves the reaction of volatile precursor gases on a heated substrate surface. For TiN, this typically involves titanium tetrachloride (TiCl₄) and ammonia (NH₃) as the titanium and nitrogen sources, respectively. CVD processes can be operated at atmospheric pressure (APCVD) or low pressure (LPCVD), and can be enhanced by plasma (PECVD). While CVD can produce thicker, highly conformal coatings on complex shapes, it generally requires higher substrate temperatures (850-1050°C) compared to PVD (200-500°C).

The microstructure of TiN films is heavily dependent on these fabrication conditions. A key characteristic is its crystal structure, which is typically a face-centered cubic (fcc) NaCl-type. The deposition parameters influence the grain size, orientation (texture), and morphology of these crystals.

A common morphological feature in PVD TiN films is columnar growth , where grains elongate perpendicular to the substrate surface. This structure arises from atomic shadowing effects and limited surface diffusion of adatoms during deposition. These columnar boundaries can act as pathways for diffusion, which can be a critical factor in applications like diffusion barriers. The grain size itself can range from tens to hundreds of nanometers.

Deposition parameters such as substrate temperature, bias voltage, and nitrogen partial pressure significantly affect the film's texture. For instance, increasing the substrate temperature can enhance the mobility of deposited atoms, leading to larger grain sizes and potentially denser films. Ion bombardment during deposition, controlled by the substrate bias, can disrupt the columnar growth, leading to a finer, more equiaxed grain structure and influencing the preferred crystallographic orientation, often favoring the (111) or (200) planes.

Table 1: Comparison of Common TiN Deposition Techniques and Their Microstructural Effects

Deposition TechniqueTypical TemperatureKey AdvantagesCommon Microstructural Features
DC Magnetron Sputtering (PVD) 200 - 500 °CGood uniformity, high purity, good stoichiometry control.Columnar grains, fine-grained structure, texture can be controlled (e.g., (111) or (200)).
Cathodic Arc Evaporation (PVD) < 500 °CHigh ionization rate, dense and very hard films, excellent adhesion.Very dense structure, potential for macroparticles (droplets) on the surface.
Thermal CVD 850 - 1050 °CExcellent conformality on complex shapes, can produce thick coatings.Typically larger grain size, equiaxed grains, excellent adhesion due to high temperature.

Surface and Interface Research in this compound Systems

Surface Topography and Roughness Investigations

The surface topography and roughness of TiN thin films are critical parameters that influence their performance in tribological, optical, and electronic applications. These characteristics are typically investigated using high-resolution imaging techniques, most notably Atomic Force Microscopy (AFM). dntb.gov.ua AFM provides three-dimensional quantitative data on surface features at the nanometer scale, allowing for the calculation of roughness parameters such as the average roughness (Ra) and root mean square roughness (Rq). acs.org

Research has shown a direct correlation between deposition parameters and the resulting surface roughness. For instance, in DC magnetron sputtering, increasing the source power can lead to a higher energy of incident particles, promoting the aggregation of grains and thereby increasing surface roughness. acs.org Conversely, optimizing working pressure can lead to smoother films. acs.org In CVD processes, increasing the deposition time generally leads to an accumulation of TiN particles, which can also increase the surface roughness of the coating. wikipedia.org Similarly, the flow rate of nitrogen gas during reactive sputtering is another critical variable; studies have found that an optimal flow rate can minimize surface defects and macro-droplets, resulting in the lowest surface roughness. scirp.org

Table 2: Influence of Deposition Parameters on TiN Surface Roughness (Rq)

Deposition MethodParameter VariedTrendExample Rq ValuesReference
DC SputteringSource PowerIncreasing power increases roughness~0.4 nm (at 50 W) to 1.3 nm (at 175 W) acs.org
Thermal ALDDeposition TemperatureIncreasing temperature increases roughness0.41 nm (at 400 °C) to 0.69 nm (at 600 °C) optica.org
CVDDeposition TimeIncreasing time increases roughnessQualitative increase observed wikipedia.org

Interface Adhesion Mechanisms in Multilayer Systems

The durability and reliability of TiN coatings in multilayer systems depend critically on the adhesion between the film and the substrate or underlying layers. researchgate.net Poor adhesion can lead to delamination, chipping, and catastrophic failure of the component. chemrxiv.org The primary mechanism for evaluating adhesion is the scratch test, where a stylus is drawn across the coating surface under a progressively increasing load. researchgate.netaip.org The load at which the coating begins to fail is known as the critical load (Lc), which provides a quantitative measure of adhesion strength. researchgate.netresearchgate.net Failures can be cohesive (cracking within the coating) or adhesive (detachment from the substrate). researchgate.net

Several factors contribute to the adhesion strength at the interface. A significant source of stress is the mismatch in the coefficient of thermal expansion (CTE) and lattice spacing between the TiN film and the substrate material. chemrxiv.org This mismatch can generate large residual stresses during the cooling phase after deposition, potentially weakening the interface. chemrxiv.orgresearchgate.net

To mitigate these stresses and enhance adhesion, an interlayer is often deposited between the substrate and the TiN coating. chemrxiv.org A ductile interlayer, such as pure titanium (Ti), is commonly used. chemrxiv.orgresearchgate.net The Ti interlayer serves multiple purposes: it can absorb stress through plastic deformation, and it can help bridge the chemical and crystallographic differences between the substrate and the TiN film, reducing residual stress. chemrxiv.org Studies have shown that introducing a Ti interlayer can significantly improve the adhesion of TiN on various substrates, including magnesium alloys and steels. chemrxiv.org For example, the addition of an Fe₂Ti interlayer on a 316L steel substrate improved the critical load to 50 N. chemrxiv.orgtomoevalveusa.com Similarly, a Co interlayer on a WC-Co substrate resulted in a critical load of approximately 84 N. chemrxiv.org The thickness of the interlayer is also a crucial parameter that must be optimized for maximum adhesion improvement. aip.org

Surface Reactivity and Oxidation Behavior Studies

While TiN is known for its chemical stability, its surface reactivity, particularly its oxidation behavior at elevated temperatures, is a critical consideration for high-temperature applications. wikipedia.orgazom.com The oxidation of TiN in an air atmosphere is a thermodynamically favorable process that typically begins to occur at temperatures as low as 350-500°C, becoming significant above 600°C. chemrxiv.orgazom.com

By 700-800°C, the TiN film can be completely converted to a porous TiO₂ layer. This transformation from a hard, conductive ceramic to a porous oxide layer results in the loss of the desired protective properties of the original coating. chemrxiv.org The rate of oxidation can be influenced by the film's stoichiometry and density; films with a denser microstructure and fewer defects are generally more resistant to oxidation. tomoevalveusa.com The surface reactivity can also be intentionally modified; for instance, incorporating carbon into the surface layers can alter the chemical reactivity of the TiN film. acs.orgaip.org

Advanced Mechanical and Tribological Evaluation Methodologies

Nano-indentation and Micro-indentation for Mechanical Response

Nano-indentation and micro-indentation techniques are crucial for evaluating the mechanical properties of thin films and bulk materials at the nanoscale and microscale, respectively. These methods involve pressing a precisely shaped indenter (e.g., Berkovich diamond indenter) into the material's surface and measuring the load-displacement response. This data allows for the determination of fundamental mechanical properties such as hardness and elastic modulus.

Research has shown that the mechanical properties of TiN are significantly influenced by its microstructure and deposition parameters. For instance, nanoindentation studies on Ti-6Al-4V alloys reinforced with TiN nanoparticles revealed that increasing the volume fraction of TiN leads to a significant increase in bulk hardness and modulus of elasticity. Specifically, the hardness and modulus of elasticity were found to depend on the presence and volume fraction of TiN nanoparticles, with optimal properties observed with a 2 vol% addition. In other studies, nanoindentation tests on TiN thin films have yielded hardness values ranging from 4 to 20 GPa for loads between 0.005–3 N, and Young's modulus values between 200–650 GPa. Another study reported hardness values of approximately 31 GPa and an elastic modulus of 550 ± 50 GPa for TiN. Furthermore, variations in deposition conditions, such as ion-to-Ti ratio and ion energy, can tune the hardness of TiN films, with values increasing from approximately 31 to 37 GPa.

Tribological Testing for Wear Mechanisms

Tribological testing is essential for understanding how TiN behaves under sliding friction and wear conditions. Techniques like the ball-on-disc and pin-on-disk tests are commonly used. These tests involve sliding a stationary pin or ball against a rotating disc coated with TiN, under controlled loads and speeds. By analyzing the wear scar, friction coefficient, and wear rate, researchers can elucidate the dominant wear mechanisms, such as abrasion, adhesion, or delamination.

Studies using the ball-on-disc test have shown that TiN coatings generally exhibit low friction coefficients and good wear resistance. For example, TiN films have demonstrated friction coefficients in the range of 0.007–0.040, with lower coefficients observed at lower loads. In comparisons with other coated steels, TiN coatings showed wear constant rates within the range of 4.744 × 10−7 to 1.715 × 10−7 mm3/(N m) depending on the counterface material. The wear mechanisms observed in TiN coatings often include delamination and abrasive wear. Under starved lubrication conditions, rough TiN films have shown lower friction coefficients than rough steel disks and negligible wear rates due to their high hardness.

Hardness and Fracture Toughness Measurement Methodologies

Beyond nano- and micro-indentation for hardness, other methods like Vickers indentation are also widely employed. Vickers hardness values for TiN coatings can vary significantly based on deposition methods and parameters. For instance, TiN coatings deposited by High Power Impulse Magnetron Sputtering (HiPIMS) achieved a Vickers hardness of 1415 HV, while those deposited by DC magnetron sputtering (DCMS) measured 942 HV. After annealing at 300°C, the DCMS-deposited TiN hardness increased to 1277 HV. Bulk TiN ceramics have shown Vickers hardness values around 20 GPa.

Fracture toughness, a measure of a material's resistance to crack propagation, is critical for applications involving impact or stress. Measuring the fracture toughness of thin TiN coatings is challenging. Vickers indentation tests, where crack lengths emanating from the indentation corners are measured, are a common pseudo non-destructive method. Using models like the Niihara model, fracture toughness values for TiN coatings of 3.10 µm thickness were reported in the range of 10.00–13.00 MPa·m1/2. Another study using an internal energy induced cracking (IEIC) method found the fracture toughness of TiN film with random texture to be 16.5 J/m2. Other research indicates fracture toughness values for TiN can range from 2–4 MPa·m1/2 for bulk ceramics and up to 6 MPa·m1/2 for TiN–Si3N4 nanocomposites.

Electrochemical and Photoelectrochemical Characterization Techniques

Electrochemical techniques are vital for assessing the corrosion resistance and electrochemical behavior of TiN. Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly used. These methods evaluate parameters such as corrosion potential (Ecorr), corrosion current density (icorr), and polarization resistance, providing insights into how TiN performs in corrosive environments.

Studies have shown that TiN coatings can exhibit good corrosion resistance. For instance, Hafnium nitride (HfN)-coated titanium screws demonstrated higher impedance and consequently higher corrosion resistance compared to uncoated titanium screws, with a mean corrosion potential of -0.452 V and corrosion current density of 0.0354 μA/cm2. Electrochemical impedance spectroscopy (EIS) studies on TiN coatings in saline solutions indicated that the presence of TiN generally shifts the corrosion potential to more positive values and reduces corrosion current density, leading to higher polarization resistance compared to bare substrates.

Photoelectrochemical characterization is relevant for applications in photocatalysis and solar energy conversion. While TiN itself is not typically a primary photocatalyst due to its band gap properties, it can be used in conjunction with other materials. For photoelectrochemical water splitting, materials with band gaps between 1.6 and 2.4 eV are generally required to efficiently drive the reaction. TiN's metallic optical properties and its ability to tune plasmonic behavior make it a candidate for plasmonic-enhanced photocatalysis.

Advanced Optical Characterization Techniques

Advanced optical characterization techniques are employed to understand the optical properties of TiN, which are crucial for applications in optics, plasmonics, and spectrally-selective coatings. Spectroscopic ellipsometry is a primary tool for determining optical constants, such as the refractive index (n) and extinction coefficient (k), across a range of wavelengths. UV-Vis spectroscopy is also used to measure transmittance and reflectance, from which optical properties and band gaps can be derived.

This compound is described as a golden-colored semiconductor with metallic optical properties. Spectroscopic ellipsometry studies have revealed that the optical constants (n and k) of TiN films increase with wavelength, with high reflection observed in the infrared region due to plasmonic response. The optical constants can be modeled using Drude-Lorentz models, similar to those used for gold, reflecting TiN's plasmonic capabilities. The refractive index of TiN films has been reported to decrease with wavelength, consistent with semiconductor behavior. For example, one study reported refractive index values for TiN films in the range of 1.2887 for n and 2.4191 for k at a specific wavelength. The optical gap energy of TiN films has been determined to be 3.51 eV. Research also indicates that the temperature dependence of TiN's optical constants is marginal, suggesting its suitability for applications in environments with temperature fluctuations.

Compound List

  • This compound (TiN)
  • Titanium-Aluminium-Vanadium alloy (Ti-6Al-4V)
  • Aluminum Nitride (AlN)
  • Titanium Aluminum Nitride (TiAlN)
  • Titanium Carbonitride (TiCN)
  • Titanium Diboride (TiB2)
  • Titanium Boronitride (TiBN)
  • Hafnium Nitride (HfN)
  • Zirconium Nitride (ZrN)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (B3416737) (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Aluminum Nitride (AlN)
  • Magnesium Oxide (MgO)
  • Sapphire
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx)
  • III-V semiconductor systems
  • 2D semiconductor systems
  • Titanium (Ti)
  • Niobium (Nb)
  • Aluminum (Al)
  • Vanadium (V)
  • Zirconium (Zr)
  • Tantalum (Ta)
  • Hafnium (Hf)
  • Chromium (Cr)
  • Vanadium (V)
  • Boron (B)
  • Molybdenum (Mo)
  • Tungsten (W)
  • Silicon (Si)
  • Oxygen (O)
  • Nitrogen (N)
  • Carbon (C)
  • Hydrogen (H)
  • Chlorine (Cl)
  • Fluorine (F)
  • Sodium (Na)
  • Tantalum (Ta)
  • Bismuth (Bi)
  • Gallium (Ga)
  • Indium (In)
  • Zinc (Zn)
  • Tin (Sn)
  • Magnesium Oxide (MgO)
  • Sapphire (Al2O3)
  • Silicon (Si)
  • Iron (Fe)
  • Steel
  • Stainless Steel 304 (SS 304)
  • AISI 52100 steel
  • AISI 1020 steel
  • AISI 316 stainless steel
  • AISI 420 SS
  • H-13 steel
  • High Speed Steel (HSS)
  • SCM 440
  • A92024-T3 (Al–Cu) Alloy
  • Tungsten Carbide (WC–Co)
  • Ultra-high-molecular-weight polyethylene (UHMWPE)
  • Cobalt-Molybdenum alloy (CoCrMo)
  • Aluminum (Al)
  • Copper (Cu)
  • Silicon Dioxide (SiO2)
  • Titanium Dioxide (TiO2)
  • Aluminum Nitride (AlN)
  • Titanium Carbide (TiC)
  • Silicon Nitride (Si3N4)
  • Chromium Nitride (CrN)
  • Chromium Carbide (CrC)
  • Vanadium Carbide (VC)
  • Niobium Pentoxide (Nb2O5)
  • Hafnium Carbide (HfC)
  • Tungsten Carbide (WC)
  • Molybdenum Carbide (MoC)
  • Aluminum Oxide (Al2O3)
  • Silicon Carbide (SiC)
  • Tin Oxide (SnO2)
  • Tin Phthalocyanine Oxide (SnPcO)
  • Gallium-Indium Nitride (GaInN)
  • Sodium Tantalate (NaTaO3)
  • Bismuth Vanadate (BiVO4)
  • Tungsten Diselenide (WSe2)
  • Indium Gallium Nitride (InGaN)
  • Gallium-Indium Nitride (GaInN)
  • Gallium Zinc Nitride Oxide (GaZnNO)
  • Aluminum-based metal-organic frameworks
  • Porous organic polymers
  • Ansa-Titanocene(III/IV) Triflate Complexes
  • Bismuth Oxides (BiOx
  • Applications of Titanium Nitride in Advanced Technologies

    Coatings for Cutting Tools and Wear Resistance

    One of the most established applications of this compound is as a hard, wear-resistant coating for cutting tools. researchgate.net A thin layer of TiN can significantly increase the lifespan of drills, milling cutters, and other tools by protecting them from abrasion and reducing friction. researchgate.net This leads to improved performance, longer tool life, and better surface finish on machined parts.

    Biomedical Devices and Implants

    The biocompatibility, corrosion resistance, and hardness of this compound make it an excellent material for biomedical applications. wikipedia.org It is used as a coating on surgical instruments to maintain sharpness and provide a smooth, non-stick surface. wikipedia.org For medical implants such as hip and knee replacements, a TiN coating can reduce wear and prevent the release of metallic ions into the body, enhancing the longevity and safety of the implant. wikipedia.org

    Microelectronics and Semiconductor Devices

    In the field of microelectronics, this compound plays a critical role as a diffusion barrier and an adhesion layer in the fabrication of integrated circuits. rsc.orgnanofab.com.cn As modern electronic devices become smaller and more complex, the need for reliable barrier layers to prevent the intermixing of different materials is paramount. TiN's excellent conductivity and thermal stability make it a suitable material for this purpose, ensuring the performance and reliability of semiconductor devices. rsc.orgnanofab.com.cn

    High-Power Impulse Magnetron Sputtering (HiPIMS) Studies

    High-Power Impulse Magnetron Sputtering (HiPIMS) is a plasma-based physical vapor deposition (PVD) technique that generates a highly ionized plasma, leading to increased ion bombardment during film growth. This results in denser, more adherent, and mechanically superior thin films compared to conventional sputtering methods nih.govaip.orgmdpi.commdpi.comresearchgate.net. HiPIMS allows for precise control over film microstructure and properties by manipulating parameters such as pulse duration, substrate bias, and peak current nih.govaip.orgresearchgate.netaip.org.

    Research indicates that HiPIMS-deposited TiN coatings exhibit enhanced hardness. For instance, TiN coatings deposited by HiPIMS can achieve hardness values between 29–34 GPa, surpassing those deposited by DC magnetron sputtering (25–27 GPa) nih.gov. This improvement is often attributed to a higher (111) texture coefficient and a denser film structure due to the high ionization of the sputtered material nih.govaip.org. Studies have also shown that critical HiPIMS parameters, like pulse duration and substrate bias, significantly influence coating density, adhesion, and hardness mdpi.com. For example, increasing substrate bias voltage up to -100 V improved coating hardness from 17 to 30 GPa and correlated with an increase in the (111) texture coefficient nih.gov.

    Table 1: Comparison of TiN Properties Deposited by HiPIMS and DC Magnetron Sputtering (DCMS)

    Parameter/PropertyHiPIMSDC Magnetron Sputtering (DCMS)Reference
    Hardness (GPa)29–3425–27 nih.gov
    (111) Texture Coefficient0.85–0.950.66–0.82 nih.gov
    Film DensityDenser structureLess dense nih.govaip.org
    Surface RoughnessLowerHigher nih.gov
    Compressive Stress (GPa)Up to ~6 (with bias)Lower aip.orgresearchgate.net
    Ionized Flux FractionHigh (up to 52% in multi-pulse mode)Lower nih.govaip.org

    Wet Chemistry and Solution-Based Synthesis Approaches

    Wet chemistry and solution-based methods offer versatile routes for synthesizing TiN nanomaterials with controlled morphology and composition, often at lower temperatures compared to solid-state methods.

    Solvothermal and Hydrothermal Synthesis Research

    Solvothermal and hydrothermal synthesis methods utilize sealed reaction vessels (autoclaves) to conduct reactions in a solvent or water, respectively, under elevated temperatures and pressures. These conditions facilitate the formation of materials with high purity, homogeneity, crystallinity, and controlled morphology rsc.orgmdpi.com. The choice of solvent (organic in solvothermal, water in hydrothermal) and reaction parameters (temperature, pressure, precursor concentration, reaction time) allows for meticulous manipulation of TiN's particle size, shape, and composition rsc.orgmdpi.comfrontiersin.org.

    Research using hydrothermal methods has demonstrated the synthesis of TiN nanopillars with specific dimensions. For instance, TiN nanopillars synthesized via the nitridation of TiO₂ nanotubes exhibited a surface area of 23.1 m²/g, a diameter range of 100–150 nm, and a length of 6 µm mdpi.com. These structures, when used as electrodes, showed a capacitance of 69 Fcm⁻³ at a current density of 0.83 Acm⁻³ mdpi.com. Solvothermal synthesis has also yielded nano-sized TiN powders, with studies reporting average grain sizes of approximately 11.04 nm and a crystal lattice constant of 0.4241 nm when using TiCl₄ and NaN₃ in xylene at 340°C for 24 hours researchgate.net.

    Sol-Gel Methodologies for this compound

    The sol-gel process is a wet chemical technique that involves the formation of a sol (a colloidal suspension of nanoparticles) followed by gelation and subsequent thermal treatment to convert the gel into the desired TiN phase rsc.orgresearchgate.net. The process typically starts with the hydrolysis of a titanium precursor (e.g., titanium alkoxide), which reacts with water to form metal hydroxides. Condensation reactions then lead to a three-dimensional gel network rsc.orgmdpi.com. This gel is subsequently subjected to thermal treatment, often in a nitrogen-containing atmosphere, to induce nitridation, reduction, and decomposition, ultimately forming TiN nanoparticles rsc.org.

    The sol-gel method offers advantages in controlling particle size, morphology, and composition by adjusting precursor concentrations and reaction conditions rsc.org. The thermal treatment, typically at high temperatures (e.g., 800°C to 1000°C or higher), is critical for the conversion of the gel into the TiN phase rsc.orgresearchgate.netresearchgate.net. For example, pure TiN has been prepared at 1000°C using sol-gel derived precursors researchgate.net. This method is considered labor and material-saving due to its potentially lower reaction temperatures in the initial stages and precise control over chemical composition and size distribution rsc.org.

    Solid-State and High-Temperature Synthesis Investigations

    Solid-state and high-temperature methods are traditional approaches for synthesizing TiN, often involving direct reactions between titanium-based precursors and nitrogen sources at elevated temperatures.

    Reactive Ball Milling Studies

    Reactive ball milling (RBM) is a mechanochemical process where high-energy collisions between milling media and powder particles induce chemical reactions. For TiN synthesis, RBM typically involves milling titanium powders with a nitrogen source, such as nitrogen gas or compounds like urea (B33335), at room temperature or slightly elevated temperatures researchgate.netresearchgate.netmdpi.comcambridge.orgresearchgate.net. This method can lead to the formation of nanocrystalline TiN powders researchgate.netresearchgate.netresearchgate.net.

    The process involves the continuous disintegration of titanium particles, creating fresh surfaces that react with the nitrogen source. Milling parameters such as milling time, ball-to-powder weight ratio (BPWR), and milling speed significantly influence the resulting TiN powder characteristics, including grain size and purity researchgate.netresearchgate.netresearchgate.netresearchgate.netscientific.net. For instance, reactive ball milling of titanium and urea for 70 hours has yielded TiN powders with a grain size of 6–7 nm researchgate.net. Studies have also shown that increasing milling time can refine the crystallite structure and facilitate subsequent densification researchgate.net. In some cases, spontaneous combustion can occur during milling under nitrogen pressure, leading to a high yield of TiN in short milling times cambridge.org.

    Table 2: Parameters and Outcomes in Reactive Ball Milling for TiN Synthesis

    Precursors/ConditionsMilling ParametersResulting TiN CharacteristicsReference
    Ti + UreaRoom temperature, 70h millingNanocrystalline TiN, grain size 6–7 nm researchgate.net
    Ti + UreaRoom temperature, various durationsNanocrystalline TiN, grain size increases with milling time researchgate.net
    Ti powders + N₂ gasHigh-energy ball milling, 1.5 & 11 bar N₂ pressureSpontaneous combustion, high TiN yield; full conversion at 11 bar N₂ in <5h cambridge.org
    Ti powders + N₂ gasRoller mill, 10 bar N₂ atmosphereNanostructured TiN powders researchgate.net
    Ti powders + N₂ gasHigh-energy ball millingRefined crystallite structure, reduced sinter-onset temperature researchgate.net
    Ti-Al powders + NH₃ gasBall milling (optimized parameters: 20h, 600rpm, 50:1 BPWR)Ti₁₋ₓAlₓN solid solution scientific.net

    Nitridation of Precursor Materials (e.g., Titanium, Titanium Dioxide)

    The nitridation of precursor materials, such as elemental titanium or titanium dioxide (TiO₂), is a common method for synthesizing TiN. This process typically involves heating the precursor in a nitrogen-rich atmosphere, such as ammonia (B1221849) (NH₃) or pure nitrogen gas, at elevated temperatures researchgate.netacs.orgnih.govscilit.comresearchgate.netjca.edu.vn.

    Direct nitridation of titanium metal or titanium hydride (TiH₂) with nitrogen sources like ammonia or nitrogen gas is a widely reported method acs.orgnih.gov. For example, TiH₂ powders can be nitrided at temperatures ranging from 1023 K to 1423 K acs.org. Nitridation of TiO₂ is also prevalent, often employing ammonia as the nitrogen source. This process can start at temperatures around 750°C, with complete conversion to TiN achievable at higher temperatures, such as 900°C or 1000°C scilit.comresearchgate.netjca.edu.vn. For instance, TiO₂ nanofibers prepared by electrospinning can be transformed into TiN nanofibers at 900°C in an ammonia atmosphere jca.edu.vn. Carbothermal reduction nitridation (CRN) of TiO₂ in the presence of a carbon source (like carbon black or polymers) and under nitrogen flow is another effective route, offering advantages such as the use of inexpensive raw materials nih.gov.

    Table 3: Nitridation Methods for this compound Synthesis

    Precursor MaterialNitrogen SourceTemperature (°C)Time (h)Key Findings/CharacteristicsReference
    Titanium (Ti)N₂ gasVariesVariesDirect reaction, can involve spontaneous combustion under pressure. mdpi.comcambridge.org
    Titanium hydride (TiH₂)NH₃ gas750–1000VariesNanocrystalline TiN. Nitridation begins at ~750°C. scilit.com
    Titanium dioxide (TiO₂)NH₃ gas9001Transformation of TiO₂ nanofibers to TiN nanofibers. jca.edu.vn
    Titanium dioxide (TiO₂)NH₃ gas800–1000VariesPure TiN can be prepared at 1000°C. researchgate.net
    TiO₂/Acrylonitrile compositeN₂ gas1000, 1400VariesCRN reaction forms TiN; coexistence of TiO₂ and TiN at 1000°C, formation of TiN at 1400°C. nih.gov
    TiCl₄, NH₄Cl, NaAutoclave500VariesReduction-nitridation route yields 8 nm TiN particles. researchgate.net

    Theoretical and Computational Investigations of Titanium Nitride

    First-Principles Studies and Electronic Structure Modeling

    First-principles calculations, which rely on fundamental quantum mechanical principles without empirical parameters, provide deep insights into the electronic behavior and bonding characteristics of TiN.

    Density Functional Theory (DFT) Applications in Titanium Nitride

    Density Functional Theory (DFT) is the cornerstone of modern ab initio materials science due to its balance between accuracy and computational cost. DFT calculations have been extensively used to model the electronic structure, bonding, and properties of TiN.

    Studies have employed various DFT functionals, such as the Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA) and the Heyd-Scuseria-Ernzerhof (HSE06) hybrid functional, to investigate TiN's properties. These calculations typically use pseudopotential methods, like Projector-Augmented Wave (PAW) potentials, within codes such as the Vienna Ab Initio Simulation Package (VASP) or Quantum Espresso acs.orgaip.orgdtic.milarxiv.orgconfer.czresearchgate.net.

    DFT calculations confirm that TiN is a metallic material. The electronic structure is characterized by the hybridization of titanium's 3d states with nitrogen's 2p states, which dominate the valence band. The Fermi level is primarily determined by the Ti 3d orbitals, contributing to TiN's metallic conductivity mdpi.comresearchgate.net. While TiN is metallic, some studies on related ternary nitrides like ZnTiN₂ have reported band gaps ranging from 2.20 eV (LDA) to 3.35 eV (DFT-HSE06), highlighting DFT's capability in predicting electronic band structures acs.org.

    Table 1: Electronic and Structural Properties of this compound from DFT Studies

    PropertyValueMethod/FunctionalSource
    Lattice Constant4.25 ÅDFT (PBE) aip.orgdtic.mil
    Lattice Constant0.4262 nmDFT (Calculated) mdpi.com
    Bonding NaturePredominantly ionic, mixed p-dELF, MO analysis scirp.orgresearchgate.netrsc.org
    Metallic PropertyDominated by Ti 3d statesDFT (PDOS) researchgate.net

    Ab initio Methods for Fundamental Interactions

    Beyond standard DFT, more advanced ab initio methods like many-body GW approximations (G₀W₀, GW₀, sc-GW₀) and the Bethe-Salpeter Equation (GW-BSE) are employed to achieve higher accuracy, particularly for optical properties. Time-dependent DFT (TDDFT) is also utilized for optical response calculations aip.orgdtic.milresearchgate.net.

    These methods investigate fundamental interactions such as chemical bonding. Electron Localization Function (ELF) analysis suggests that TiN exhibits predominantly ionic bonding characteristics, with some covalent contributions, which helps explain its high mechanical hardness without invoking strong covalency scirp.orgresearchgate.net. Molecular orbital (MO) analyses reveal the nature of Ti-N bonds, indicating polarization and interactions between Ti 3d and N 2p orbitals rsc.orgmpg.de. The cohesive energy, a measure of the energy required to separate the material into isolated atoms, is a key parameter computed to assess the structural stability of TiN and its related compounds confer.czarxiv.org.

    Thermodynamic and Kinetic Simulations in this compound Formation

    Computational simulations are vital for understanding the thermodynamic stability of different TiN phases and the kinetic pathways governing its formation and defect behavior.

    Modeling of Phase Stability and Transformations

    The stability of this compound phases, particularly the rock salt (NaCl) structure (δ-TiN), is influenced by factors like stoichiometry and point defects. First-principles calculations, including DFT, are used to study surface energies of various crystallographic planes, which are indicative of surface stability. The (100) crystallographic plane of TiN has been found to be the most stable, exhibiting the lowest surface energy confer.czresearchgate.netresearchgate.net.

    Table 2: Surface Energies of this compound Crystallographic Planes

    Crystallographic PlaneSurface Energy (J/m²)Method/FunctionalSource
    (100)1.499DFT (GGA-PBE) confer.cz
    (110)~3.006DFT (GGA-PBE) confer.cz
    (111)Higher than (110)DFT (GGA-PBE) confer.cz

    The presence of point defects, such as nitrogen vacancies (TiN₁₋ₓ), can significantly alter the material's properties, including its lattice parameters. Simulations show a linear decrease in the lattice parameter with an increasing concentration of nitrogen vacancies confer.czaps.org.

    Diffusion Pathway Simulations

    Understanding atomic diffusion is critical for processes like thin film growth and defect migration. DFT calculations have been used to study diffusion pathways and barriers for various species on TiN surfaces. For instance, the adsorption and diffusion of hydrogen on the (100) surface of TiN have been investigated, revealing a chemisorption energy of -2.88 eV and a diffusion barrier of 0.73 eV researchgate.netresearchgate.net. Studies on rare gas incorporation, such as xenon, indicate that nitrogen vacancies are the most probable host sites for these atoms within the TiN lattice aps.org.

    Optical and Plasmonic Phenomena Modeling

    This compound has emerged as a promising material for plasmonic applications due to its low optical loss compared to noble metals like gold and silver. Computational modeling is essential for predicting and understanding its optical response, including its dielectric function and plasmonic behavior.

    DFT, combined with GW-BSE and TDDFT methods, has been employed to calculate the frequency-dependent dielectric function, plasma frequencies, reflectivity, and electron energy loss spectra of TiN. These calculations have shown good agreement with experimental results, particularly when using the GW-BSE approach, which is considered more appropriate for complex systems aip.orgdtic.milresearchgate.net. The plasma frequency (ω_p^u) values calculated using different theoretical frameworks illustrate the predictive power of these methods.

    Table 3: Calculated Plasma Frequencies (ω_p^u) for this compound

    PropertyValue (eV)Method/FunctionalSource
    Plasma Frequency~3.6GW₀-BSE aip.org
    Plasma Frequency~3.8TDDFT/PBE aip.org
    Plasma Frequency~4.0TDDFT/HSE aip.org

    These computational studies provide a fundamental basis for interpreting experimental optical measurements and for designing TiN-based plasmonic devices and metamaterials.

    Finite-Difference Time-Domain (FDTD) Simulations for Plasmonic Behavior

    Finite-Difference Time-Domain (FDTD) simulations are a powerful numerical technique used to model the interaction of electromagnetic waves with matter, making them indispensable for studying plasmonic phenomena in nanostructured materials like this compound. These simulations allow researchers to visualize and quantify how light interacts with TiN nanostructures, predicting the excitation and behavior of localized surface plasmons (LSPs) and surface plasmon polaritons (SPPs).

    FDTD simulations have been employed to investigate the plasmonic properties of TiN nanostructures, such as nanoholes and nanoparticles, for applications in sensing and photovoltaics researchgate.netnih.govihp-microelectronics.com. These simulations help in understanding how factors like shape, size, and surrounding dielectric environment influence the plasmon resonance wavelengths and field enhancements researchgate.net. For instance, FDTD studies have demonstrated that TiN nanostructures can scatter light into the substrate, a property that can be tuned by varying geometric parameters, thereby enhancing light absorption in photovoltaic devices researchgate.net. Furthermore, FDTD has been used to model plasmonic dispersion relations in TiN multilayer structures, providing insights into the propagation of surface plasmon polaritons optica.org. The presence of a native surface oxide layer on TiN has also been investigated using FDTD, revealing its impact on damping plasmon resonances imperial.ac.uk.

    Drude-Lorentz Model Applications in Optical Properties

    The Drude-Lorentz model is a widely used theoretical framework for describing the optical properties of metals and other conductive materials, including this compound. This model combines the classical Drude model, which accounts for the free electron response, with Lorentz oscillators, which describe the contribution of bound electrons and interband transitions to the dielectric function.

    The Drude-Lorentz model is instrumental in fitting experimental spectroscopic ellipsometry data to extract the complex dielectric function of TiN thin films arxiv.orgaip.orgmdpi.comresearchgate.net. By fitting experimental spectra, researchers can determine key parameters such as the screened plasma frequency (), the damping factor (), and the energies and strengths of interband transitions aip.orgmdpi.comresearchgate.net. These parameters provide insights into the electronic structure and carrier dynamics of TiN. For example, studies have shown that the optical conductivity of TiN films can be accurately analyzed using a Kramers-Kronig transformation of reflectance combined with a Lorentz-Drude model arxiv.orgnih.gov. The model also helps in understanding the temperature dependence of TiN's optical constants, with parameters like relaxation time and oscillator energies showing variations with temperature arxiv.org. The ability to accurately model the dielectric function using this approach is crucial for predicting the plasmonic performance of TiN in various applications mdpi.com.

    Virtual Crystal Approximation Studies for Optical Derivatives

    The Virtual Crystal Approximation (VCA) is a computational method used to model the properties of alloys and solid solutions by replacing the constituent atoms with an "average" atom. In the context of this compound, VCA has been applied to study its oxide derivatives, such as titanium oxynitride (TiNO), to understand how the incorporation of oxygen affects the material's properties.

    Computational Approaches to Mechanical Properties Prediction

    Computational methods play a vital role in predicting the mechanical properties of this compound, such as its elastic constants, Young's modulus, and shear modulus. These predictions are essential for understanding TiN's suitability for applications requiring high mechanical strength and durability, such as wear-resistant coatings.

    Density Functional Theory (DFT) combined with the quasi-harmonic approximation (QHA) has been used to calculate the equilibrium structure, elastic constants, and thermodynamic functions of cubic this compound (TiN) across a range of temperatures and pressures researchgate.netresearchgate.net. These calculations generally show good agreement with available experimental and theoretical data researchgate.netresearchgate.net. For instance, DFT-QHA has been employed to predict mechanical properties including elastic constants, Young's modulus, and shear modulus for TiN researchgate.netresearchgate.net. Other computational techniques, such as molecular dynamics, are also utilized to predict material properties, although specific applications to TiN's bulk mechanical properties are less detailed in the provided search results compared to its optical aspects jscimedcentral.com. The prediction of anisotropic properties at a low computational cost is also an area explored through these advanced computational frameworks researchgate.net.

    Frontiers in Titanium Nitride Application Research

    Catalysis and Electrocatalysis Research

    Titanium nitride (TiN) has emerged as a material of significant interest in catalysis and electrocatalysis due to its unique combination of properties. It possesses good electrical conductivity, high thermal stability, corrosion resistance, and a surface chemistry that can be tailored for various catalytic reactions. rsc.org Its electronic structure, characterized by a mixture of metallic and covalent bonding, plays a crucial role in its catalytic activity. nanofab.com.cn

    Heterogeneous Catalysis (e.g., Ammonia (B1221849) Synthesis, Nitrogen Fixation)

    The unique surface chemistry and electronic structure of this compound (TiN) make it a compelling material for various catalytic reactions, including ammonia synthesis and nitrogen fixation. rsc.org While conventional wisdom in heterogeneous catalysis suggests that titanium's strong bond with nitrogen should render it inactive for ammonia synthesis due to the formation of a stable nitride that resists hydrogenation, recent research has shown that the presence of hydride can overcome this limitation. shokubai.org This discovery opens up new possibilities for using titanium-based materials in this critical industrial process.

    The nitrogen reduction reaction (NRR) is a key area of research for sustainable ammonia production. rsc.org The process can occur through different pathways on a catalyst surface, primarily the dissociative and associative mechanisms. The dissociative pathway, which is favored on early transition metals like titanium, involves the direct cleavage of the strong N≡N triple bond before hydrogenation. rsc.org However, this step has a very high energy barrier. rsc.org

    Recent studies have explored alternative mechanisms. For instance, a hydrogen-based Mars-van Krevelen mechanism has been proposed for hydride-containing titanium compounds. nih.govresearchgate.net In this mechanism, surface nitrogen atoms of the catalyst are reduced to form ammonia, creating nitrogen vacancies that are then replenished by N₂ molecules from the gas phase. rsc.org This pathway is thermodynamically more favorable as it avoids the direct breaking of the N≡N bond in the initial step. rsc.org

    Research on solid-state hydride-containing titanium compounds, such as Titanium Hydride (TiH₂) and Barium Titanate Hydride (BaTiO₂.₅H₀.₅), has demonstrated continuous ammonia formation under high temperature and pressure conditions (400 °C, 5 MPa). nih.govacs.org These materials have shown catalytic activity for ammonia synthesis that is almost comparable to conventional supported ruthenium catalysts. nih.govacs.org The initial presence of hydride within the catalyst is critical for this activity. nih.govacs.org

    Table 1: Comparison of Catalytic Activity in Ammonia Synthesis

    CatalystTemperature (°C)Pressure (MPa)Activity (mmol·g⁻¹·h⁻¹)
    TiH₂ and BaTiO₂.₅H₀.₅4005Up to 2.8
    Conventional Supported Ru Catalysts--Comparable to Ti-based hydrides

    Data sourced from multiple studies. nih.govacs.org

    Electrocatalytic Applications (e.g., Oxygen Reduction Reaction, Hydrogen Evolution Reaction)

    This compound's metallic conductivity and corrosion resistance make it a promising candidate for electrocatalytic applications, particularly as a catalyst support and, in some cases, as the catalyst itself. arxiv.org Research has focused on its utility in the oxygen reduction reaction (ORR) and the hydrogen evolution reaction (HER), which are crucial for various energy conversion and storage technologies like fuel cells and water electrolyzers.

    For the Oxygen Reduction Reaction (ORR) , TiN has been investigated as a non-platinum group metal electrocatalyst, especially in alkaline media, which is relevant for applications such as metal-air batteries. researchgate.net The surface of TiN can be modified to enhance its ORR activity. For instance, the presence of an oxidized layer, forming titanium oxynitride (TiOxNy), can influence the electrocatalytic performance. researchgate.net The support material also plays a significant role; using TiN nanoparticles on a carbon mesh has been shown to enhance the catalytic activity of other metals for both CO₂ reduction and the oxygen evolution reaction (OER). researchgate.net

    In the context of the Hydrogen Evolution Reaction (HER) , theoretical calculations using density functional theory (DFT) have indicated that hydrogen can adsorb on both titanium and nitrogen sites of TiN with moderate adsorption energy and a low diffusion barrier, suggesting its potential as an HER electrode material. nih.gov Experimental studies have shown that oxygen defects in TiN films can significantly enhance HER performance. These defects alter the electronic environment of the titanium atoms, leading to a lower hydrogen adsorption energy. nih.gov This effect can result in HER performance that is comparable to that of platinum nanoparticles in acidic media. nih.gov

    The surface termination of two-dimensional this compound MXenes (a class of 2D carbides and nitrides) also plays a critical role in their electrocatalytic performance for both ORR and HER. acs.org Studies have shown that MXene surfaces with -F terminations exhibit better ORR activity compared to -O- terminated surfaces. acs.org

    Table 2: Electrocatalytic Performance of TiN-based Materials

    ReactionCatalystKey Finding
    ORRTiN nanoparticlesActive in alkaline media for potential use in metal-air batteries. researchgate.net
    ORRTi₄N₃ MXeneSurfaces with -F terminations show better ORR activity than -O- terminated surfaces. acs.org
    HEROxygen-defective TiN filmsPerformance can match that of Pt-NPs in acidic media due to altered electronic structure. nih.gov

    Photocatalytic Applications (e.g., Pollutant Degradation, CO₂ Reduction)

    This compound's plasmonic properties have opened up avenues for its use in photocatalysis, where it can enhance light absorption and promote the generation of charge carriers for chemical reactions. rsc.org This is a significant advantage over traditional wide-bandgap semiconductors like titanium dioxide (TiO₂), which are primarily active under UV irradiation.

    In the area of pollutant degradation , combining TiO₂ with carbon-based materials has been a strategy to improve photocatalytic efficiency. nih.gov The introduction of nitrogen to form titanium oxynitride or using TiN as a support can extend the light absorption into the visible range, thereby enhancing the degradation of organic pollutants in wastewater under solar irradiation. nih.gov

    For carbon dioxide (CO₂) reduction , TiN is being explored as a component in photocatalytic systems to convert CO₂ into valuable fuels like methane (CH₄) and carbon monoxide (CO). mdpi.comacs.orgresearchgate.netacs.orguna.ac.cr The localized surface plasmon resonance (LSPR) of TiN nanostructures allows for efficient light harvesting. mdpi.com When combined with a catalytic material, this property can significantly boost the rate of CO₂ conversion. For example, decorating TiN tubes with ruthenium (Ru) nanoparticles has been shown to create a highly active photocatalyst for CO₂ methanation. mdpi.com

    Composite photocatalysts, such as those made of titanium dioxide and carbon nitride (C₃N₄), have also been investigated for CO₂ reduction. acs.orgresearchgate.net The heterojunction between these materials can facilitate charge separation, which is a critical factor for high photocatalytic activity. acs.org

    Table 3: Research Findings in Photocatalytic CO₂ Reduction

    PhotocatalystKey FeatureMain Product(s)
    Ru-TiN tubesPlasmonic TiN with Ru nanoparticlesMethane (CH₄) mdpi.com
    (0.3/1)TiO₂/g-C₃N₄Mechanical mixture of TiO₂ and g-C₃N₄Not specified acs.org
    Pd–TiO₂Palladium deposited on TiO₂Methane (CH₄) acs.org
    Co-trimer sensitized TiO₂TiO₂ sensitized with a cobalt trimerMethane (CH₄) and Carbon Monoxide (CO) una.ac.cr
    Cu-trimer sensitized TiO₂TiO₂ sensitized with a copper trimerMethane (CH₄) and Hydrogen (H₂) una.ac.cr

    Photo-thermal Catalysis Investigations

    Photo-thermal catalysis is an emerging field that utilizes solar energy to drive chemical reactions by combining photochemical and thermochemical effects. frontiersin.org this compound is a promising material for this application due to its excellent light absorption properties, particularly its intense localized surface plasmon resonance (LSPR) in the visible and near-infrared regions, and its high thermal stability. mdpi.comfrontiersin.org Unlike traditional plasmonic materials like gold and silver, TiN is cost-effective and robust. nih.govacs.org

    The primary mechanism in photo-thermal catalysis involving TiN is the efficient conversion of light into heat, which can significantly accelerate reaction rates. mdpi.com This has been demonstrated in the context of CO₂ reduction, specifically methanation. nih.gov For instance, ruthenium nanoparticles deposited on plasmonic TiN tubes have shown high activity for CO₂ methanation, achieving remarkable methane production rates. mdpi.comnih.gov Mechanistic studies suggest that the reaction is dominated by thermal effects resulting from the efficient light-to-heat conversion by the TiN support. mdpi.comnih.gov

    The morphology of the TiN nanostructure plays a crucial role in its photo-thermal properties. TiN tubes, for example, exhibit a broad absorption across the visible and near-IR regions due to the red-shift of the plasmon resonance peak, which enhances their light-to-heat conversion efficiency. mdpi.com The size of TiN nanoparticles also influences their photo-thermal performance. acs.org

    Furthermore, nanohybrids of plasmonic TiN with catalytic centers like platinum have been shown to enhance hydrogen evolution from chemical hydrides like ammonia borane under light irradiation. researchgate.net The enhancement is attributed to a synergistic effect of hot electron generation and collective heating. researchgate.net

    Table 4: Performance of TiN-based Photo-thermal Catalysts

    CatalystReactionKey Performance Metric
    Ru-TiN tubesCO₂ MethanationMethane production rates up to 1200 mmol g⁻¹ h⁻¹ mdpi.comnih.gov
    TiN-Pt nanohybridsHydrogen evolution from ammonia boraneApparent quantum yield of 120% at 700 nm researchgate.net
    100 nm TiN NPsPhotoheating of dispersive solutionMaximum temperature increase of 52.5 °C acs.org

    Surface Chemistry and Electronic Structure Investigations for Catalysis

    The catalytic performance of this compound is intrinsically linked to its surface chemistry and electronic structure. rsc.org TiN exhibits a combination of metallic and covalent bonding characteristics, which gives it excellent electrical and thermal conductivity. nanofab.com.cn The electronic structure of TiN, particularly the density of states at the Fermi level, is a subject of ongoing research, with studies suggesting the importance of electron correlations. aps.org

    The surface of TiN is often not pure but consists of an oxynitride layer, and the composition and structure of this layer can be influenced by the synthesis method and storage conditions. arxiv.org This surface layer plays a critical role in catalysis. For example, in the hydrogen evolution reaction, oxygen defects in the TiN surface can alter the electronic environment of titanium atoms, leading to enhanced catalytic activity. nih.gov

    The ability to tailor the size and morphology of TiN materials provides a means to control their properties for specific catalytic applications. researchgate.net For instance, high-surface-area TiN nanoparticles have been shown to catalyze the reduction of alkynes to alkenes. researchgate.net

    In the context of electrocatalysis, the surface termination of 2D this compound MXenes has a significant impact on their performance. acs.org Different termination groups (e.g., -O, -F, -OH) can alter the surface adsorption properties and, consequently, the catalytic activity for reactions like the oxygen reduction reaction. acs.org

    Investigations into the electronic structure of TiN have also highlighted its potential as a plasmonic material, an alternative to noble metals. mdpi.com The plasmonic behavior of TiN arises from the incomplete hybridization between Ti-3d and N-2p orbitals, allowing excess d-orbital electrons to move to the conduction band. mdpi.com This property is sensitive to the material's stoichiometry and is crucial for its application in photo-thermal catalysis. mdpi.com

    Energy Storage and Conversion Systems Research

    This compound's favorable properties, including high electronic conductivity, chemical stability, and the ability to form composites, have made it a subject of research for applications in energy storage and conversion systems. rsc.orgnih.gov

    In the field of lithium-ion batteries (LIBs) , TiN has been explored as an anode material. nih.gov Transition metal nitrides, in general, are attractive for this application due to their low polarization and higher electronic conductivity compared to transition metal oxides. nih.gov The conversion reaction of TiN with lithium results in the formation of lithium nitride (Li₃N), which is a superionic conductor. nih.gov Researchers have investigated various synthesis methods for TiN and its composites with carbon to improve the electrochemical performance of LIBs. nih.gov For example, silicon nanoparticles coated with a TiN yolk-shell structure have been shown to accommodate the volume expansion of silicon during cycling, leading to enhanced performance. rsc.org

    Beyond LIBs, TiN is being studied for other energy storage applications. For instance, titanium carbonitride MXenes with tunable carbon-to-nitrogen ratios are being investigated as anode materials for potassium-ion batteries (KIBs) . rsc.org Theoretical calculations suggest that increasing the nitrogen content in these MXenes can enhance their structural toughness, theoretical capacity, and reduce the migration barrier for potassium ions, potentially enabling faster charge-discharge rates. rsc.org

    In the realm of thermal energy storage , TiN is utilized as a light absorber and thermal conductive filler in composite phase change materials (PCMs). researchgate.net Its localized surface plasmon resonance allows for efficient photo-thermal conversion. researchgate.net For example, incorporating a small amount of TiN into pentaerythritol (a PCM) has been shown to significantly increase its thermal conductivity and photo-thermal conversion efficiency while maintaining a high energy storage density. researchgate.net This technology has potential applications in mid-temperature heat collection and light-thermal-electric conversion systems. researchgate.net

    Table 5: Applications of this compound in Energy Storage

    ApplicationMaterialKey Finding
    Lithium-Ion BatteriesTiN-coated Si nanoparticlesYolk-shell structure accommodates volume expansion and improves performance. rsc.org
    Potassium-Ion BatteriesTi₃(C₁₋yNy)₂ MXenesIncreased nitrogen content enhances theoretical capacity and reduces K-ion migration barrier. rsc.org
    Thermal Energy StorageTiN-Pentaerythritol composite0.2 wt% TiN increases thermal conductivity by 109.48% with a photo-thermal conversion efficiency of 90.66%. researchgate.net

    Supercapacitor Electrode Material Investigations

    This compound (TiN) is emerging as a highly promising material for supercapacitor electrodes due to its excellent electrical conductivity, high electrochemical stability, and unique electronic structure. mdpi.comnih.gov Research into nanostructured TiN has revealed that its nano-dimensions provide more electroactive sites, varied pore size distributions, and a large specific surface area, all of which are beneficial for charge storage. nih.gov

    Investigations into pure nanostructured TiN thin films have demonstrated significant capacitive performance. For instance, pyramid-shaped TiN nanostructures have shown a specific capacitance of 112 Fg⁻¹ at a current density of 1 Ag⁻¹, with remarkable cycling stability, retaining 92.6% of its capacitance after 30,000 cycles. mdpi.com This configuration also delivered a high energy density of 26.28 Wh kg⁻¹ and a power density of 12.9 kW kg⁻¹. Other studies on porous TiN films have reported energy densities as high as 23 mWh cm⁻³ and power densities of 7.4 W cm⁻³, with outstanding cycling stability over 10,000 cycles. acs.org

    The combination of TiN with other materials to form composites has been shown to further enhance supercapacitor performance. A ternary nanocomposite of polyaniline, carbon, and TiN (PANI–C–TiN) in a core-shell nanostructure exhibited a remarkable specific capacitance of 1092 Fg⁻¹ at 1 Ag⁻¹ with 98% capacitance retention after 2000 cycles. Furthermore, a composite of phosphomolybdic acid, polyaniline, and TiN has achieved a specific capacitance of 469 Fg⁻¹ at 1 Ag⁻¹ and an energy density of 216 Wh kg⁻¹. Research into binary metal nitride composites, such as TiVN thin films, has also shown promising results, with an optimized Ti-V ratio yielding a maximum areal capacitance of 15 mF cm⁻² and negligible capacitance decay over 10,000 cycles. mdpi.com

    TiN-Based MaterialSpecific CapacitanceEnergy DensityPower DensityCycling Stability
    Pyramid-shaped TiN112 Fg⁻¹ @ 1 Ag⁻¹26.28 Wh kg⁻¹12.9 kW kg⁻¹92.6% retention after 30,000 cycles
    Porous TiN Film-23 mWh cm⁻³7.4 W cm⁻³>10,000 cycles
    PANI–C–TiN Nanocomposite1092 Fg⁻¹ @ 1 Ag⁻¹--98% retention after 2,000 cycles
    Phosphomolybdic acid–polyaniline–TiN469 Fg⁻¹ @ 1 Ag⁻¹216 Wh kg⁻¹--
    TiVN Thin Film15 mF cm⁻²--Negligible decay over 10,000 cycles

    Lithium-Ion Battery Component Research

    This compound is being actively researched as a component in lithium-ion batteries (LIBs), primarily as a coating material for anode materials like silicon and as a component in composite anodes. rsc.orgmdpi.com TiN coatings on silicon nanoparticles have been shown to significantly enhance the performance of these high-capacity anode materials. rsc.org Research has demonstrated that TiN-coated silicon nanoparticles exhibit stable performance and excellent coulombic efficiency over 100 charge-discharge cycles at a rate of 0.1 C. rsc.orgpsu.edu One study on a TiN-carbon composite anode reported an initial coulombic efficiency of 56.1% and a capacity retention of 98.3% after the second cycle, indicating the formation of a stable solid electrolyte interphase (SEI) layer. mdpi.com After 100 cycles, this composite anode maintained a specific capacity of 350 mAhg⁻¹. mdpi.com

    In another investigation, a composite anode of titanium dioxide/titanium nitride/carbon (TiO₂/TiN/C) delivered a capacity of 203 mAhg⁻¹ after an extended 650 cycles at a high rate of 10 C. mdpi.com Furthermore, TiN nanowires supporting silicon nanorods have demonstrated a specific capacity of 3258 mAhg⁻¹ at a current density of 1 Ag⁻¹ and 2256 mAhg⁻¹ at 10 Ag⁻¹, even after 200 cycles. mdpi.com These findings suggest that TiN can effectively buffer the volume changes of silicon during lithiation and delithiation, thereby improving cycling stability and rate capability. researchgate.net

    TiN-Based Anode MaterialSpecific CapacityCycling StabilityInitial Coulombic Efficiency
    TiN-coated Si Nanoparticles-Stable for 100 cycles @ 0.1 CExcellent
    TiN-Carbon Composite350 mAhg⁻¹After 100 cycles56.1%
    TiO₂/TiN/C Composite203 mAhg⁻¹After 650 cycles @ 10 C-
    TiN Nanowires with Si Nanorods3258 mAhg⁻¹ @ 1 Ag⁻¹After 200 cycles-

    Solar Energy Conversion System Research

    This compound is being investigated for its potential applications in solar energy conversion systems, particularly in dye-sensitized solar cells (DSSCs) and as a plasmonic material for enhancing light absorption. mdpi.comacs.org In DSSCs, TiN can be used as a charge collector. Research on TiN-based DSSCs, where a TiN film is used as a transparent conducting oxide (TCO)-less substrate, has shown that the photovoltaic properties are significantly influenced by the TiN film thickness. An increase in TiN film thickness from 66 nm to 86 nm resulted in an energy conversion efficiency increase from 3.3% to 6.8%, largely due to an improvement in the fill factor from 0.33 to 0.64. The highest efficiency of 7.4% was achieved with a 136 nm-thick TiN film.

    Furthermore, the incorporation of TiN into composite photoanodes has demonstrated enhanced performance. A DSSC with a TiN/TiO₂ composite photoanode achieved a power conversion efficiency of 7.27%. The presence of TiN in the photoanode led to a more negative flat-band potential and higher conductivity, which contributed to an increase in the open-circuit voltage and fill factor. As a plasmonic material, TiN is being explored as an alternative to gold and silver for light trapping in thin-film solar cells. mdpi.com Numerical studies have shown that optimized plasmonic TiN nanoparticles can provide a similar enhancement in light absorption to that of gold nanoparticles. mdpi.com Experimental studies integrating TiN arrays into organic photovoltaic devices have shown an average improvement of 2.8% in performance, with some configurations showing up to a 12% improvement. mdpi.com

    Solar Cell ConfigurationPower Conversion Efficiency (PCE)Fill Factor (FF)Key Findings
    TiN-based DSSC (86 nm TiN)6.8%0.64Efficiency increases with TiN thickness
    TiN-based DSSC (136 nm TiN)7.4%-Optimal thickness for highest efficiency
    TiN/TiO₂ Composite Photoanode DSSC7.27%IncreasedTiN enhances conductivity and flat-band potential
    Organic PV with TiN Arrays2.8% - 12% improvement-TiN acts as an effective plasmonic material for light trapping

    Advanced Coating Systems Research

    Enhanced Wear Resistance Mechanisms for Industrial Applications

    This compound coatings are renowned for their high hardness and excellent wear resistance, making them ideal for a wide range of industrial applications, including cutting tools and mechanical components. china-machining.combohrium.comazom.combohrium.comaludiecasting.com The primary mechanisms behind this enhanced wear resistance are the intrinsic hardness of the TiN ceramic layer and its low coefficient of friction. bohrium.com TiN coatings typically exhibit a Vickers hardness in the range of 2000-3000 HV. china-machining.com

    The deposition method and the coating's microstructure play a crucial role in its wear performance. Physical Vapor Deposition (PVD) and Chemical Vapor Deposition (CVD) are common techniques used to apply TiN coatings. bohrium.comuni-pannon.hu Multilayer or multiphase coatings, such as TiN/AlTiN, have been shown to improve fracture resistance and tribological properties by acting as crack inhibitors. mdpi.com Studies have demonstrated that TiN coatings can significantly reduce wear rates. For instance, TiN coatings on CoCrMo and Ti6Al4V alloys have shown a pronounced reduction in wear, ranging from 20% to 40%. mdpi.com The coefficient of friction for TiN is also a key factor in its wear resistance. Depending on the specific conditions, the coefficient of friction for TiN can range from 0.39 to 0.61. emerald.com

    Coating TypeDeposition MethodHardness (HV)Coefficient of FrictionKey Wear Resistance Mechanism
    TiNPVD/CVD2000-30000.39 - 0.61High intrinsic hardness, low friction
    TiN/AlTiN MultilayerPVD--Improved fracture resistance through layered structure
    Arc Evaporated TiNArc Evaporation--Reduced wear by 20-40% on medical alloys

    Corrosion Protection Strategies and Mechanisms

    This compound coatings provide effective corrosion protection to underlying substrates due to their chemical inertness. ampp.org However, the protective performance of TiN coatings is often limited by their intrinsic porosity, which can allow corrosive media to penetrate and reach the substrate. ampp.org Therefore, research in this area focuses on strategies to minimize porosity and enhance the barrier properties of the coating.

    One effective strategy is the use of interlayers. The deposition of a titanium (Ti) interlayer between the substrate and the TiN coating has been shown to improve corrosion resistance. ampp.org This is attributed to the formation of a passive titanium dioxide (TiO₂) layer, which helps to close defects in the coating. ampp.org Studies have shown that a duplex coating of Ti-TiN can exhibit a low corrosion current density of 2 × 10⁻⁶ A/cm². In comparison, a pure Ti coating can have a corrosion current density as low as 5 × 10⁻⁶ A/cm². ampp.org

    The addition of other elements to the TiN matrix can also enhance corrosion resistance. For example, Ti-DLC (Diamond-Like Carbon) films have shown a very low corrosion current density of approximately 4.577 μA/cm². mdpi.com In another study, a TiN coating prepared by nitriding at 650°C for 90 minutes exhibited a corrosion current density of 0.56 μA cm⁻². rsc.org These findings indicate that optimizing the coating composition and structure is crucial for achieving superior corrosion protection.

    Coating SystemCorrosion Current DensityProtection Mechanism
    Ti-TiN Duplex Coating2 × 10⁻⁶ A/cm²Ti interlayer forms a passive TiO₂ layer, closing defects
    Pure Ti Coating5 × 10⁻⁶ A/cm²Formation of a passive TiO₂ layer
    Ti-DLC Film~4.577 μA/cm²Dense, low-defect film structure
    Nitrided TiN (650°C, 90 min)0.56 μA cm⁻²Compact and smooth surface morphology

    High-Temperature Coating Performance Studies

    The performance of this compound coatings at elevated temperatures is a critical factor in many industrial applications, such as high-speed machining and aerospace components. china-machining.comsdftools.com Standard TiN coatings generally exhibit good thermal stability up to around 600°C. gpa-coatings.com Above this temperature, oxidation of the TiN can occur, leading to a decrease in its protective properties. sdftools.com

    To enhance high-temperature performance, alloying TiN with other elements, such as aluminum to form Titanium Aluminum Nitride (TiAlN or AlTiN), has been a successful strategy. sdftools.combrycoat.commdpi.com TiAlN coatings can withstand significantly higher temperatures, often up to 800-900°C. sdftools.combrycoat.com The improved high-temperature resistance of TiAlN is attributed to the formation of a stable and dense aluminum oxide (Al₂O₃) layer on the surface at elevated temperatures. sdftools.combrycoat.com This oxide layer acts as a diffusion barrier, protecting the underlying coating from further oxidation. sdftools.com

    Comparative studies have shown that at room temperature, TiN may have a higher coefficient of friction (e.g., 0.61) compared to TiAlN (e.g., 0.39). emerald.com However, at elevated temperatures, the formation of the protective oxide layer on TiAlN can lead to superior wear resistance. emerald.com Research on the wear behavior of TiN coatings at high temperatures has shown that while oxidation begins around 400-450°C, the underlying TiN layer can maintain its mechanical properties up to a certain point. mdpi.com However, at temperatures as high as 600°C, the TiN layer can completely oxidize and become prone to cracking. mdpi.com

    CoatingMaximum Operating TemperatureHigh-Temperature Protection MechanismCoefficient of Friction (Room Temp)
    TiN~600°CIntrinsic thermal stability~0.61
    TiAlN/AlTiN~800-900°CFormation of a stable Al₂O₃ surface layer~0.39

    Plasmonic and Photonic Devices Research

    Refractory Plasmonics for High-Temperature Photonics

    This compound (TiN) has emerged as a significant material in the field of plasmonics, particularly for applications requiring high-temperature resilience. researchgate.netoptica.org Traditional plasmonic materials, such as gold and silver, are limited by their low melting points and lack of thermal stability, which hinders their use in high-temperature environments. acs.org TiN, a refractory material, presents a robust alternative, demonstrating both metallic and high-temperature stable properties suitable for practical plasmonic devices in sectors like energy conversion. researchgate.netacs.org

    Research has shown that TiN can function as a substitute for gold and silver in the visible to near-infrared wavelength ranges for applications including thermophotovoltaics and high-temperature reflective coatings. The optical and thermal stability of TiN films are highly dependent on their growth conditions. However, studies on epitaxial TiN films grown via radio frequency sputtering have demonstrated exceptional thermal performance. These films have shown structural stability at 1000 °C for at least two hours under medium vacuum conditions and up to 1400 °C for eight hours under high vacuum, without needing a protective coating.

    While the plasmonic properties of TiN can degrade at elevated temperatures, the relative change is significantly smaller than that of its noble metal counterparts. acs.org Above 400 °C, the quality factors for localized surface plasmon resonances in TiN films become nearly identical to those in polycrystalline noble metals. acs.org This resilience makes TiN a viable component for metamaterials and transformation-optics applications, where it can outperform gold and silver in the visible and near-infrared regions. researchgate.net The material's ability to excite surface-plasmon-polaritons on thin films further underscores its potential in developing thermally stable photonic and plasmonic devices for harsh environments. researchgate.net

    Table 1: Thermal Stability of Sputtered this compound Films

    Condition Temperature Duration Outcome
    Medium Vacuum (2 × 10⁻³ mbar) 1000 °C 2 hours Structural stability maintained
    High Vacuum (2 × 10⁻⁶ mbar) 1400 °C 8 hours Exceptional thermal stability

    Sensor Technology Research and Development

    In the realm of sensor technology, this compound is being leveraged to address the need for efficient and selective environmental monitoring. ed.ac.uked.ac.uk A notable development is the creation of a TiN-based sensor for the detection of nitrogen dioxide (NO₂), a major air pollutant. ed.ac.uked.ac.ukpolyu.edu.hkrepec.org Current NO₂ detection technologies often suffer from limitations in stability and selectivity. ed.ac.uknih.gov

    Researchers have developed a transition metal nitride sensor that demonstrates remarkable selectivity for NO₂. ed.ac.uked.ac.uk This sensor has a sensitivity that is 30 times greater for NO₂ than for nitric oxide (NO), which is the most significant interfering gas. ed.ac.uked.ac.ukpolyu.edu.hkrepec.orgnih.gov This high selectivity is achieved through the use of highly active this compound (TiNₓ) nanoparticles, which are characterized by an exceptionally large surface area and a high concentration of nitrogen vacancies. ed.ac.uked.ac.ukpolyu.edu.hkrepec.orgnih.gov In contrast, commercial TiN samples show no gas sensing activity, highlighting the importance of this specific nanoparticle structure. ed.ac.uked.ac.ukpolyu.edu.hkrepec.org

    The sensor exhibits a positive linear response to NO₂ in the range of 50 parts per billion (ppb) to 50 parts per million (ppm), with a calculated limit of detection as low as 50 ppb. ed.ac.uk The theoretical limit of detection is even lower, at 2.4 ppb. ed.ac.uk Furthermore, the sensor demonstrates excellent long-term stability, with its response decreasing by only 4.2% over a six-month period. ed.ac.uk This robust performance, achieved without the use of precious metals like platinum, positions TiN-based sensors as a scalable and cost-effective solution for environmental monitoring technologies. ed.ac.uked.ac.ukpolyu.edu.hkrepec.org

    Table 2: Performance of this compound Nanoparticle Gas Sensor for NO₂ Detection

    Parameter Value/Finding
    Target Analyte Nitrogen Dioxide (NO₂)
    Selectivity 30 times greater for NO₂ than for Nitric Oxide (NO)
    Limit of Detection (Practical) 50 ppb
    Limit of Detection (Theoretical) 2.4 ppb
    Long-Term Stability (6 Months) 4.2% decrease in response

    Integration of this compound in Polymer and Composite Matrix Systems

    This compound is also being investigated as a crucial component in advanced composite materials to enhance their mechanical and functional properties. acs.orgnih.gov A key application is its use as an interphase layer in ceramic matrix composites (CMCs), which are vital for high-efficiency gas turbine engines. acs.orgnih.gov Interphase layers are critical for protecting ceramic fibers from oxidation and for introducing strengthening mechanisms into the composite. acs.orgnih.gov

    In a study focusing on carbon-fiber-reinforced silicon carbide (Cf/SiC) CMCs, TiN was explored as an effective interphase material. acs.orgnih.gov The TiN was coated onto carbon fibers using atmospheric pressure chemical vapor infiltration. acs.orgnih.gov The introduction of this TiN interphase coating resulted in a dramatic improvement in the composite's mechanical properties. acs.orgnih.gov Specifically, the ultimate tensile strength of the Cf/SiC composite increased by 1122%, and the Young's modulus saw an increase of 150%. acs.orgnih.gov This demonstrates TiN's capacity to significantly enhance the toughness and strength of CMCs for demanding aerospace applications. nih.gov

    Beyond CMCs, TiN has been incorporated into other matrix systems. For instance, composite nitride nanoceramics in the this compound-aluminum nitride (TiN-AlN) system have been prepared through high-pressure and high-temperature sintering of nanocrystalline powders. nih.gov This process yields robust nanoceramics with high hardness. nih.gov Additionally, TiN-carbon composites have been synthesized for use as anode materials in lithium-ion batteries. utrgv.edu These composites, which feature TiN particles as clusters within a carbon matrix, exhibited good specific capacity after 100 cycles, indicating their potential in energy storage applications. utrgv.edu

    Table 3: Mechanical Property Enhancement in Cf/SiC Composites with TiN Interphase

    Mechanical Property Percentage Increase
    Ultimate Tensile Strength 1122%
    Young's Modulus 150%

    Challenges and Future Research Trajectories in Titanium Nitride Science

    Addressing Limitations in Synthesis Control and Scale-Up

    Despite the widespread use of TiN, achieving precise control over its stoichiometry, crystal structure, morphology, and grain size remains a significant challenge, particularly for large-scale industrial production. Techniques like Chemical Vapor Deposition (CVD) and Physical Vapor Deposition (PVD), including magnetron sputtering and ionized metal plasma (IMP) deposition, offer various degrees of control but also present hurdles.

    CVD, while suitable for high-throughput industrial applications, can be expensive to set up and operate, requiring specialized equipment and trained personnel. The corrosive and poisonous nature of precursor gases like TiCl4 necessitates careful handling. Achieving uniform film thickness and composition over large substrate areas also requires extensive parameter optimization rsc.org.

    PVD methods, such as magnetron sputtering, offer good control over stoichiometry and can produce films with excellent mechanical and physical properties. However, the equipment is costly and requires a controlled vacuum environment rsc.org. Ionized Metal Plasma (IMP) deposition offers better control over TiN film properties compared to conventional DC magnetron sputtering by allowing independent control of ion flux and energy, influencing grain size and crystallographic orientation aip.org.

    Challenges in scale-up include maintaining process uniformity, managing precursor delivery and waste, and ensuring cost-effectiveness. Research is ongoing to develop more efficient, economical, and environmentally friendly synthesis routes, such as ammonia-free methods, to address these limitations nih.gov.

    Advancing Fundamental Understanding of Structure-Property Relationships

    A deeper understanding of how TiN's atomic structure, defects, grain boundaries, and surface properties influence its macroscopic behavior is crucial for targeted material design. Research indicates that properties like resistivity are significantly affected by grain size, film density, and crystallographic orientation aip.orgcapes.gov.br. For instance, the (111) crystallographic plane orientation in TiN films has been correlated with increased hardness, as the Schmid factor for slip systems is minimized when the load is applied along the <111> direction on this plane hanrimwon.com.

    Defects, such as vacancies and dislocations, can profoundly impact TiN's mechanical and electronic properties. For example, dislocations in TiN can locally weaken metal-nitrogen bonds and enhance metal-metal bonds, affecting its mechanical response diva-portal.orgdiva-portal.org. The presence of nitrogen vacancies can also influence strain and compositional fluctuations, impacting properties during annealing and phase transformations diva-portal.org. Studies using density-functional theory (DFT) are exploring how different exchange-correlation functionals affect the prediction of surface energies and hydrogen adsorption on TiN surfaces aps.orgresearchgate.net.

    Exploring Novel Applications and Synergistic Material Combinations

    Beyond its traditional roles as a hard coating and diffusion barrier, TiN is being explored for advanced applications in areas such as plasmonics, energy storage, catalysis, and biosensing rsc.orgrsc.orgresearchgate.netfrontiersin.org. Its plasmonic properties, tunable via synthesis parameters, position it as a promising alternative to costly noble metals for applications like solar energy harvesting and thermal emitters acs.org.

    The development of TiN-based nanocomposites is a key area of research. For example, TiN incorporated into carbon nanotubes (CNTs) or biochar aims to enhance electrochemical performance in supercapacitors and microbial fuel cells, respectively, leveraging synergistic effects mdpi.comrsc.org. Composites of TiN with other materials, such as titanium aluminum nitride (Ti(1-x)AlxN), are being investigated for improved hardness, wear resistance, and thermal stability scielo.brguesstools.com. Research into TiN as an interphase material in ceramic matrix composites (CMCs) shows potential for enhancing the strength and stiffness of components used in demanding aerospace applications digitellinc.com.

    Developing Advanced Characterization Methodologies for Operando Studies

    To fully understand TiN's performance in dynamic environments, advanced characterization techniques that can probe its behavior in situ or operando are essential. This includes studying TiN during catalytic reactions, electrochemical processes, or under mechanical stress. Techniques like in situ transmission electron microscopy (TEM), synchrotron X-ray diffraction (XRD), and operando X-ray photoelectron spectroscopy (XPS) are vital for capturing real-time structural and chemical changes. For instance, understanding how TiN surfaces interact with reactants or how defects evolve under operating conditions provides critical insights for optimizing performance.

    Computational and Theoretical Predictions for Material Design

    Computational methods, particularly density-functional theory (DFT), play a crucial role in predicting TiN's properties and guiding experimental efforts. DFT calculations are used to investigate bulk and surface properties, phase stability, bonding characteristics, and mechanical behavior aps.orgresearchgate.netaps.orgresearchgate.netresearchgate.netmdpi.com. These simulations help in understanding structure-property relationships, predicting the effects of defects, and designing new TiN-based materials or composites with tailored properties. For example, computational studies can predict the elastic constants, surface energies, and the influence of strain on TiN's mechanical response, providing a theoretical basis for material optimization aps.orgresearchgate.netresearchgate.net. Machine learning approaches are also emerging for accelerating the discovery of new TiN-based materials with desired functionalities.


    Q & A

    Basic Research Questions

    Q. What are the primary mechanisms of corrosion resistance in titanium nitride (TiN) coatings under biomedical implant conditions, and how can these be experimentally validated?

    • Methodology : Use electrochemical testing (e.g., potentiodynamic polarization, electrochemical impedance spectroscopy) to quantify corrosion rates in simulated body fluids (SBF). Pair with surface characterization techniques like SEM-EDS to analyze oxide layer formation and elemental composition changes post-exposure .
    • Data Considerations : Compare results across pH levels (4–7.4) and chloride concentrations to mimic physiological variability. Replicate studies using ASTM F2129 standards for consistency .

    Q. How does the choice of deposition method (e.g., PVD vs. CVD) influence the adhesion strength and crystallinity of TiN coatings?

    • Methodology : Employ scratch testing (ASTM C1624) to measure adhesion and XRD for crystallinity analysis. Cross-validate with nanoindentation to assess hardness and elastic modulus. Use Taguchi orthogonal arrays to isolate deposition parameters (e.g., temperature, pressure) .
    • Limitations : Control substrate surface roughness (Ra < 0.1 µm) to minimize confounding variables. Report deposition rates and residual stresses to contextualize results .

    Q. What standardized protocols exist for characterizing the wear resistance of TiN-coated tools in machining applications?

    • Methodology : Conduct dry sliding wear tests (per ASTM G99) using a pin-on-disk setup. Monitor wear track morphology via 3D profilometry and quantify volume loss. Compare performance against uncoated tools under identical speed/feed conditions (e.g., 60–120 m/min cutting speeds) .
    • Validation : Replicate studies with varying tool geometries (e.g., drill bits vs. inserts) to assess generalizability .

    Advanced Research Questions

    Q. How can oxidation kinetics models for TiN coatings be refined to account for non-isothermal conditions in high-temperature applications (>700°C)?

    • Methodology : Develop a diffusion-controlled oxidation model integrating Arrhenius-type equations and validate using thermogravimetric analysis (TGA) under controlled atmospheres (e.g., O₂/N₂ mixtures). Parameterize activation energy (Eₐ) and pre-exponential factors via regression analysis of isothermal data .
    • Contradictions : Address discrepancies between parabolic (diffusion-limited) and linear (interface reaction-limited) oxidation regimes by incorporating phase-boundary movement algorithms .

    Q. What experimental strategies resolve contradictions in reported tribological performance of TiN coatings under varying humidity conditions?

    • Methodology : Design a fractional factorial experiment (L18 Taguchi array) to test interactions between humidity (10–90% RH), load (5–20 N), and sliding speed. Use ANOVA to identify dominant factors and confounders .
    • Advanced Analysis : Apply in-situ Raman spectroscopy to detect tribo-oxidation products (e.g., TiO₂) and correlate with friction coefficient trends .

    Q. How do nanoscale defects (e.g., voids, columnar boundaries) in TiN coatings influence electrochemical degradation pathways?

    • Methodology : Use focused ion beam (FIB) milling to prepare TEM samples of coating cross-sections. Pair with local electrochemical AFM to map corrosion initiation sites. Quantify defect density via image analysis (e.g., ImageJ) and correlate with EIS-derived charge-transfer resistance .
    • Theoretical Framework : Apply percolation theory to model defect connectivity and predict critical flaw sizes for pitting corrosion .

    Methodological Considerations

    • Experimental Reproducibility : Document deposition parameters (e.g., bias voltage, gas flow ratios) and substrate pretreatment steps exhaustively to enable replication .
    • Data Interpretation : Use open-source software (e.g., Gwyddion for AFM, Crystallography Open Database for XRD) to minimize proprietary tool bias .
    • Contradiction Management : Perform meta-analyses of published datasets (e.g., Web of Science, Scopus) to identify systemic biases (e.g., overreporting of ideal-case scenarios) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.